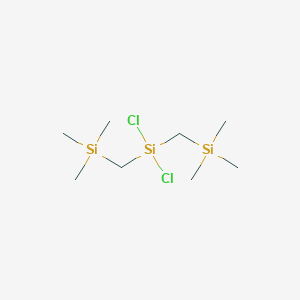

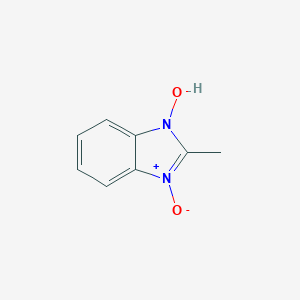

![molecular formula C12H14N2 B097032 Spiro[indole-3,4'-piperidine] CAS No. 19136-10-8](/img/structure/B97032.png)

Spiro[indole-3,4'-piperidine]

Overview

Description

Spiro[indole-3,4’-piperidine] is a significant scaffold in organic chemistry, particularly in the synthesis of complex natural products and pharmaceuticals. This compound features a unique spirocyclic structure where an indole ring is fused to a piperidine ring at the 3 and 4’ positions, respectively. The spirocyclic framework imparts rigidity and three-dimensionality, making it a valuable motif in drug design and development.

Mechanism of Action

Target of Action

Spiro[indole-3,4’-piperidine] is a complex molecule that has been studied for its potential biological activity Spirooxindole scaffolds, which are structurally similar, are known to have bioactivity against cancer cells, microbes, and various diseases . They have an inherent three-dimensional nature and the ability to project functionalities in all three dimensions, making them attractive biological targets .

Mode of Action

The mode of action of Spiro[indole-3,4’-piperidine] involves a Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide . This process allows access to the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner . Density functional theory (DFT) calculations indicate that strong non-covalent effects between the substrate and catalyst/ligand complex stabilize the spiroindoleninium intermediate via cation-π–π interactions .

Biochemical Pathways

The synthesis of spiro[indole-3,4’-piperidine] involves a cycloisomerization process , which could potentially influence various biochemical pathways depending on the cellular context.

Result of Action

Compounds with similar spirooxindole scaffolds have shown a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of Spiro[indole-3,4’-piperidine]. For instance, the use of water as the sole solvent in the synthesis of similar spirooxindole scaffolds has been shown to improve the reaction efficiency and chemoselectivity . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[indole-3,4’-piperidine] typically involves cycloisomerization reactions. One notable method is the Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides. This reaction proceeds under mild conditions, often at room temperature, and yields the spirocyclic product in a diastereoselective manner . The reaction conditions include the use of silver triflate (AgOTf) and triphenylphosphine (PPh3) as catalysts, with toluene as the solvent .

Industrial Production Methods: While specific industrial production methods for spiro[indole-3,4’-piperidine] are not extensively documented, the scalability of the aforementioned synthetic route suggests its potential for industrial application. The use of readily available starting materials and mild reaction conditions makes this method attractive for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Spiro[indole-3,4’-piperidine] undergoes various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

Reduction: The piperidine ring can be reduced to form saturated spirocyclic compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

Oxidation: Oxindole derivatives.

Reduction: Saturated spirocyclic compounds.

Substitution: Various substituted indole derivatives.

Scientific Research Applications

Spiro[indole-3,4’-piperidine] has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex natural products and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Industry: The compound is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Spirooxindoles: These compounds feature a spirocyclic oxindole structure and are known for their biological activity and drug discovery potential.

Spiro[indoline-3,4’-piperidine]: Similar to spiro[indole-3,4’-piperidine], but with an indoline ring instead of an indole ring.

Uniqueness: Spiro[indole-3,4’-piperidine] is unique due to its specific spirocyclic fusion of an indole and piperidine ring, which imparts distinct chemical and biological properties. Its three-dimensional structure enhances its utility in drug design by improving binding interactions with biological targets.

Properties

IUPAC Name |

spiro[indole-3,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,9,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZDJHJGTFYYCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593750 | |

| Record name | Spiro[indole-3,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19136-10-8 | |

| Record name | Spiro[indole-3,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the spiro[indole-3,4'-piperidine] scaffold in medicinal chemistry?

A: The spiro[indole-3,4'-piperidine] scaffold exhibits promising biological activity and has garnered attention in medicinal chemistry. Its unique structure allows for diverse derivatization, making it a versatile platform for developing novel therapeutics. For instance, one derivative has shown potential as a DDR1 kinase inhibitor [].

Q2: How can the spiro[indole-3,4'-piperidine] scaffold be synthesized efficiently?

A: Researchers have developed an efficient and diastereoselective synthetic route to access the spiro[indole-3,4'-piperidine] scaffold. This method utilizes a Ag(I)/PPh3-catalyzed cycloisomerization of tryptamine-ynamides [, ]. This approach offers advantages such as mild reaction conditions and gram-scale scalability [].

Q3: What role do computational chemistry calculations play in understanding the synthesis of these derivatives?

A: Density Functional Theory (DFT) calculations have proven invaluable in understanding the mechanism behind the diastereoselective synthesis. Specifically, DFT calculations reveal that strong non-covalent interactions, namely cation-π-π interactions, stabilize the crucial spiroindoleninium intermediate, favoring the formation of specific diastereomers [, ].

Q4: What is the significance of chirality in the synthesis of these derivatives?

A: The presence of chiral centers in the spiro[indole-3,4'-piperidine] scaffold necessitates the development of diastereoselective synthetic methods. Researchers have successfully employed a chiral pool approach, utilizing chiral starting materials to achieve diastereoselective synthesis []. This is crucial because different stereoisomers can exhibit distinct biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)